molecular formula C11H13NOS B15320203 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol

1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol

Cat. No.: B15320203
M. Wt: 207.29 g/mol
InChI Key: BBBPEVAEYOVUEY-UHFFFAOYSA-N
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Description

1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol typically involves the condensation of benzo[b]thiophene derivatives with appropriate amines and alcohols. One common method includes the reaction of benzo[b]thiophene-3-carbaldehyde with an amine and a reducing agent to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzo[b]thiophene-3-carboxylic acid, while reduction could produce 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-amine .

Scientific Research Applications

1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol is unique due to its specific structure, which combines the properties of both an amino alcohol and a benzo[b]thiophene derivative. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-amino-3-(1-benzothiophen-3-yl)propan-2-ol

InChI

InChI=1S/C11H13NOS/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,13H,5-6,12H2

InChI Key

BBBPEVAEYOVUEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(CN)O

Origin of Product

United States

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